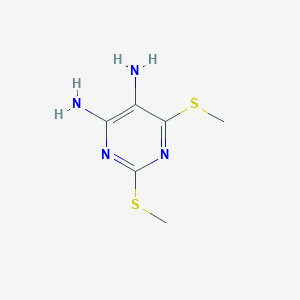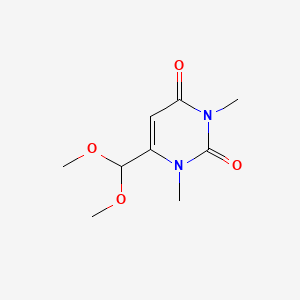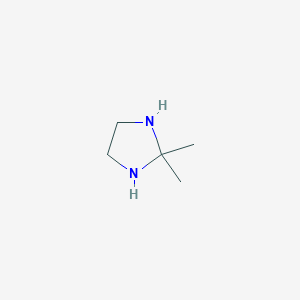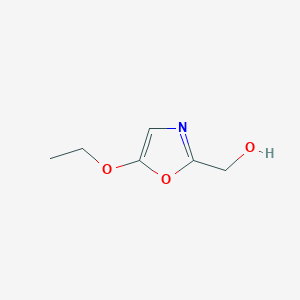![molecular formula C24H24N2 B12901596 5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 849831-02-3](/img/structure/B12901596.png)
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the indolocarbazole family This compound is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to the indolocarbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps. One common method includes the double Friedel-Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization . Another approach involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indolocarbazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted indolocarbazole compounds.
科学的研究の応用
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and field-effect transistors due to its excellent hole transport properties and atmospheric stability.
Medicinal Chemistry: The compound has been studied for its potential as a ligand for the aryl hydrocarbon receptor, which is involved in various biological processes.
Biological Research: It is used to study the interactions with biological receptors and the effects on cellular processes.
作用機序
The mechanism of action of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses . The compound’s electron-donating properties and ability to form stable oxidation states play a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
5,11-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole: Similar in structure but lacks the ethyl groups.
6,12-Disubstituted 5,11-dihydroindolo[3,2-b]carbazoles: These compounds have various substituents at positions 6 and 12, which can alter their chemical and physical properties.
Uniqueness
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of both ethyl and methyl groups, which enhance its electron-donating properties and stability. This makes it particularly suitable for applications in organic electronics and as a biological ligand .
特性
CAS番号 |
849831-02-3 |
|---|---|
分子式 |
C24H24N2 |
分子量 |
340.5 g/mol |
IUPAC名 |
5,11-diethyl-6,12-dimethylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C24H24N2/c1-5-25-19-13-9-7-11-17(19)21-16(4)24-22(15(3)23(21)25)18-12-8-10-14-20(18)26(24)6-2/h7-14H,5-6H2,1-4H3 |
InChIキー |
QKOYBNLJGLQIKC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C3=C1C(=C4C5=CC=CC=C5N(C4=C3C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)


![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)







